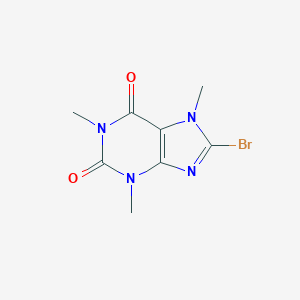

Caffeine, 8-bromo-

Descripción

The exact mass of the compound Caffeine, 8-bromo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11255. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Caffeine, 8-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Caffeine, 8-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-bromo-1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLRORFORQUTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146069 | |

| Record name | Xanthobine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10381-82-5 | |

| Record name | 8-Bromo-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10381-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthobine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010381825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeine, 8-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthobine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-BROMOCAFFEINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Bromocaffeine via Electrophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-bromocaffeine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved through the electrophilic aromatic substitution of caffeine, a readily available starting material. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the reaction pathways.

Introduction

Caffeine, a methylxanthine alkaloid, possesses a purine ring system that can undergo electrophilic aromatic substitution. The C-8 position of the imidazole ring is the most nucleophilic and, therefore, the primary site of substitution. The introduction of a bromine atom at this position yields 8-bromocaffeine, a versatile precursor for the synthesis of a wide range of derivatives with potential therapeutic applications, including adenosine receptor antagonists and phosphodiesterase inhibitors. This guide explores three prominent methods for the synthesis of 8-bromocaffeine, providing detailed protocols for each.

Synthesis Methodologies

Three primary methods for the synthesis of 8-bromocaffeine via electrophilic aromatic substitution are discussed: direct bromination with molecular bromine, in situ generation of bromine, and the use of N-bromosuccinimide (NBS).

Method 1: Direct Bromination with Br₂ in Glacial Acetic Acid

This classical method involves the direct reaction of caffeine with molecular bromine in the presence of a weak base, typically sodium acetate, to neutralize the hydrogen bromide byproduct.

Method 2: In Situ Generation of Bromine

To avoid handling highly corrosive and volatile molecular bromine, an alternative approach is the in situ generation of the electrophile. This is commonly achieved by the oxidation of a bromide salt, such as sodium bromide or hydrobromic acid, with an oxidizing agent like hydrogen peroxide.

Method 3: Bromination with N-Bromosuccinimide (NBS)

A milder and often more selective method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reagent is easier to handle than molecular bromine and can lead to high yields of the desired product, often under biphasic conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the different synthesis methods for 8-bromocaffeine.

| Parameter | Method 1: Direct Bromination (Br₂) | Method 2: In Situ Bromination (HBr/H₂O₂) | Method 3: N-Bromosuccinimide (NBS) |

| Brominating Agent | Molecular Bromine (Br₂) | Hydrobromic Acid (HBr) & Hydrogen Peroxide (H₂O₂) | N-Bromosuccinimide (NBS) |

| Solvent | Glacial Acetic Acid | Water | Dichloromethane/Water |

| Catalyst/Base | Sodium Acetate | None | None |

| Reaction Temperature | 60-65 °C | 50 °C | Room Temperature |

| Reported Yield | ~85%[1] | Not explicitly stated | >99% |

| Purity | High after recrystallization | Requires purification | High |

| Key Advantages | Well-established method | Avoids direct handling of Br₂ | High yield, mild conditions |

| Key Disadvantages | Use of hazardous Br₂ | Potential for side reactions | - |

Experimental Protocols

Method 1: Direct Bromination with Bromine in Glacial Acetic Acid

Materials:

-

Caffeine (1.0 eq)

-

Glacial Acetic Acid

-

Bromine (Br₂) (1.1 eq)

-

Sodium Acetate (1.1 eq)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve caffeine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add sodium acetate to the solution and stir until it is dissolved.

-

Heat the mixture to 60-65 °C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture.

-

After the addition is complete, continue stirring the mixture at 60-65 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the crude 8-bromocaffeine and wash it with cold water to remove any remaining acetic acid and salts.

-

Recrystallize the crude product from hot ethanol to obtain pure 8-bromocaffeine as a white solid.

-

Dry the purified product in a desiccator.

Method 2: In Situ Generation of Bromine from HBr and H₂O₂

Materials:

-

Caffeine (1.0 eq)

-

Hydrobromic Acid (48%) (1.1 eq)

-

Hydrogen Peroxide (30%) (1.1 eq)

-

Water

-

Sodium Bicarbonate solution (for neutralization)

-

Ethanol (for recrystallization)

Procedure:

-

Suspend caffeine in water in a round-bottom flask with vigorous stirring.

-

Add hydrobromic acid to the suspension.

-

Heat the mixture to 50 °C.

-

Slowly add hydrogen peroxide dropwise to the reaction mixture.

-

Maintain the temperature at 50 °C and continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until the pH is neutral.

-

Filter the precipitated crude 8-bromocaffeine and wash it thoroughly with water.

-

Recrystallize the crude product from hot ethanol.

-

Dry the purified product.

Method 3: Bromination with N-Bromosuccinimide (NBS)

Materials:

-

Caffeine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Dichloromethane (DCM)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve caffeine in a 1:1 mixture of dichloromethane and water in a round-bottom flask.

-

Add N-bromosuccinimide to the biphasic mixture.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and then with a saturated sodium thiosulfate solution to quench any remaining NBS.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude 8-bromocaffeine from hot ethanol to yield a pure white solid.

Characterization of 8-Bromocaffeine

The structure and purity of the synthesized 8-bromocaffeine can be confirmed by various analytical techniques.

| Technique | Expected Results |

| Melting Point | 206-210 °C[1] |

| ¹H NMR (CDCl₃) | δ 3.42 (s, 3H, N-CH₃), 3.59 (s, 3H, N-CH₃), 4.04 (s, 3H, N-CH₃) |

| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic stretch), ~2950 (C-H aliphatic stretch), ~1700 (C=O stretch, amide), ~1650 (C=O stretch, amide), ~1600 (C=N stretch), ~1550 (C=C stretch) |

| Appearance | White to off-white crystalline solid |

Visualizations

Reaction Pathway: Electrophilic Aromatic Substitution

References

The Pharmacological Profile of C8-Modified Caffeine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of C8-modified caffeine derivatives. By modifying the C8 position of the caffeine scaffold, researchers have developed a diverse range of compounds with significant potential for therapeutic applications. This document summarizes key quantitative data, details essential experimental protocols, and visualizes important biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Caffeine, a well-known central nervous system stimulant, exerts its effects primarily through the antagonism of adenosine receptors. The chemical modification of the caffeine molecule, particularly at the C8 position, has emerged as a fruitful strategy for developing potent and selective ligands for various molecular targets. These C8-modified derivatives exhibit a broad spectrum of pharmacological activities, including high-affinity antagonism of adenosine A1 and A2A receptors and inhibition of monoamine oxidase (MAO) A and B enzymes. This guide delves into the core pharmacological characteristics of these promising compounds.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of representative C8-modified caffeine derivatives for adenosine receptors and monoamine oxidase enzymes, respectively.

Table 1: Adenosine Receptor Binding Affinities of C8-Modified Caffeine Derivatives

| Compound ID | C8-Substituent | Receptor Subtype | Ki (µM) |

| 1e | Unsubstituted benzyloxy | A1 | 1.52[1] |

| 1d | para-Chloro-substituted phenoxymethyl | A2A | 1.33[1] |

Table 2: Monoamine Oxidase (MAO) Inhibition by C8-Modified Caffeine Derivatives

| Compound Class | General Structure | Enzyme Isoform | IC50 Range (µM) |

| 8-Phenoxymethylcaffeines | Caffeine-O-CH2-Aryl | MAO-B | 0.148 - 5.78 |

| 8-[(Phenylsulfanyl)methyl]caffeines | Caffeine-S-CH2-Aryl | MAO-B | 4.05 - 124 |

Key Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of C8-modified caffeine derivatives are provided below.

Synthesis of C8-Modified Caffeine Derivatives (General Procedure)

The synthesis of C8-alkoxy caffeine derivatives typically starts from 8-bromocaffeine, which is a readily available starting material. The general procedure involves a nucleophilic substitution reaction where the bromine atom at the C8 position is displaced by an alkoxide.

General Synthesis of 8-Alkoxycaffeine Derivatives:

-

Preparation of the Alkoxide: The corresponding alcohol is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the alkoxide in situ.

-

Nucleophilic Substitution: 8-bromocaffeine is added to the solution of the alkoxide. The reaction mixture is then heated, typically under an inert atmosphere (e.g., nitrogen or argon), for a period ranging from a few hours to overnight, depending on the reactivity of the alcohol.

-

Work-up and Purification: After the reaction is complete (monitored by thin-layer chromatography), the reaction mixture is cooled to room temperature and quenched with water. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 8-alkoxycaffeine derivative.

Adenosine Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of the C8-modified caffeine derivatives to adenosine receptors. The protocol outlined below is a general procedure that can be adapted for specific receptor subtypes (e.g., A1 or A2A) by using selective radioligands.

Protocol using [³H]DPCPX for A1 Receptor Binding:

-

Membrane Preparation: Membranes from cells or tissues expressing the adenosine A1 receptor are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Assay Setup: The binding assay is performed in a 96-well plate. Each well contains the cell membranes, the radioligand ([³H]DPCPX, a selective A1 antagonist), and varying concentrations of the C8-modified caffeine derivative (the competitor).

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a non-labeled standard) from the total binding. The inhibition constant (Ki) of the test compound is then calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay determines whether a C8-modified caffeine derivative acts as an antagonist at Gs or Gi/o-coupled adenosine receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

General Protocol for Antagonist Characterization:

-

Cell Culture: Cells stably expressing the adenosine receptor of interest (e.g., A2A, which is Gs-coupled) are cultured in appropriate media.

-

Assay Preparation: The cells are seeded into a 96-well plate and allowed to attach. Prior to the assay, the culture medium is replaced with a stimulation buffer.

-

Compound Treatment: The cells are pre-incubated with varying concentrations of the C8-modified caffeine derivative for a short period.

-

Agonist Stimulation: A known adenosine receptor agonist (e.g., NECA) is then added to the wells to stimulate cAMP production.

-

cAMP Measurement: After a defined incubation period, the reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., a LANCE Ultra cAMP kit or a GloSensor-based assay).

-

Data Analysis: The ability of the C8-modified caffeine derivative to inhibit the agonist-induced cAMP production is determined. The IC50 value is calculated, which represents the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response. This data is used to determine the potency of the antagonist.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of C8-modified caffeine derivatives to inhibit the activity of MAO-A and MAO-B enzymes.

Fluorometric Assay Protocol:

-

Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B enzymes and a suitable fluorogenic substrate (e.g., kynuramine) are prepared in an appropriate assay buffer (e.g., potassium phosphate buffer).

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the MAO enzyme and varying concentrations of the C8-modified caffeine derivative.

-

Pre-incubation: The enzyme and the test compound are pre-incubated together for a short period at 37°C.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination of Reaction: The reaction is stopped by adding a stop solution (e.g., a strong base).

-

Fluorescence Measurement: The fluorescence of the product formed is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of inhibition of MAO activity is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by non-linear regression analysis.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological profiling of C8-modified caffeine derivatives.

Caption: Adenosine Receptor Signaling Pathways.

Caption: Experimental Workflow for Pharmacological Profiling.

Caption: Drug Discovery Logical Flow.

Conclusion

The C8-modification of the caffeine scaffold represents a highly successful strategy for the development of novel pharmacological agents. The resulting derivatives exhibit potent and often selective activities at adenosine receptors and monoamine oxidase enzymes. The data and protocols presented in this guide provide a solid foundation for researchers to build upon, facilitating the design and evaluation of new C8-modified caffeine derivatives with improved therapeutic potential. The continued exploration of this chemical space holds significant promise for the discovery of new treatments for a variety of disorders, including neurodegenerative diseases and inflammatory conditions.

References

The Dawn of a Molecular Double-Edged Sword: A Historical and Technical Guide to Xanthine Derivatives

For Immediate Release

[City, State] – October 30, 2025 – A comprehensive technical guide released today delves into the rich history and intricate pharmacology of xanthine derivatives, a class of compounds that has profoundly impacted medicine and daily life. From the morning ritual of a cup of coffee to the critical management of respiratory diseases, this guide offers an in-depth exploration for researchers, scientists, and drug development professionals.

A Serendipitous Discovery in Stimulants and Soothers

The story of xanthine derivatives begins not in a laboratory, but in the anecdotal history of energizing beverages. The stimulating effects of coffee, tea, and cocoa, consumed for centuries, are due to the naturally occurring methylxanthines: caffeine, theophylline, and theobromine. The isolation of caffeine in 1819 by Friedlieb Ferdinand Runge marked the first formal identification of a xanthine derivative.[1] This was followed by the discovery of theophylline in tea leaves by Albrecht Kossel in 1888 and theobromine from the cacao bean.[2]

Initially, the therapeutic applications of these compounds were varied and not fully understood. Theophylline, for instance, was first employed as a diuretic at the turn of the 20th century.[2] Its true potential as a bronchodilator was not recognized until 1922 by S.R. Hirsch, a discovery that would later revolutionize the treatment of asthma.[2][3] Despite this, its widespread use for respiratory ailments did not take hold until the latter half of the 20th century, spurred by a deeper understanding of its pharmacokinetics and the development of sustained-release formulations in the 1970s.[2]

This historical journey has been one of incremental understanding, moving from the observation of physiological effects to the elucidation of the precise molecular mechanisms that govern the actions of these versatile compounds.

The Dual Mechanisms of Action: A Tale of Two Pathways

The pharmacological effects of xanthine derivatives are primarily attributed to two key mechanisms of action: the antagonism of adenosine receptors and the non-selective inhibition of phosphodiesterase (PDE) enzymes.[4][5][6]

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation. It exerts its effects by binding to four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. Xanthine derivatives, structurally similar to adenosine, act as competitive antagonists at these receptors, thereby blocking the effects of adenosine. This antagonism is largely responsible for the stimulant effects of caffeine on the central nervous system, as well as contributing to the bronchodilator and diuretic properties of theophylline.

Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes that inactivate the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, xanthine derivatives increase the intracellular concentrations of cAMP and cGMP.[4] This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn phosphorylate various downstream targets. In the airways, this results in the relaxation of smooth muscle and a reduction in the release of inflammatory mediators from mast cells and other immune cells.[4]

The non-selective nature of this inhibition, however, contributes to the narrow therapeutic index and side effect profile of older xanthine derivatives like theophylline.

Quantitative Insights: A Comparative Analysis

The therapeutic efficacy and side effect profiles of various xanthine derivatives are directly related to their affinity for different adenosine receptor subtypes and their inhibitory potency against various phosphodiesterase isozymes. The following tables summarize key quantitative data for some of the most well-studied natural and synthetic xanthine derivatives.

Table 1: Adenosine Receptor Binding Affinities (Ki, µM) of Selected Xanthine Derivatives

| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |

| Caffeine | 25 - 50 | 20 - 40 | > 100 | > 100 |

| Theophylline | 10 - 20 | 15 - 30 | > 100 | > 100 |

| Theobromine | > 100 | > 100 | > 100 | > 100 |

| Paraxanthine | 15 - 30 | 25 - 50 | > 100 | > 100 |

| Enprofylline | > 100 | > 100 | > 100 | > 100 |

| Doxofylline | > 100 | > 100 | > 100 | > 100 |

Data compiled from multiple sources. Values are approximate and can vary depending on the experimental conditions.

Table 2: Phosphodiesterase (PDE) Inhibitory Potency (IC50, µM) of Selected Xanthine Derivatives

| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |

| Caffeine | 100 - 200 | 50 - 100 | 100 - 200 | 50 - 100 | 100 - 200 |

| Theophylline | 100 - 300 | 100 - 200 | 50 - 150 | 100 - 200 | 100 - 300 |

| IBMX (3-isobutyl-1-methylxanthine) | 10 - 30 | 5 - 15 | 20 - 50 | 10 - 30 | 5 - 15 |

| Pentoxifylline | 50 - 100 | > 200 | > 200 | 50 - 100 | > 200 |

Data compiled from multiple sources. Values are approximate and can vary depending on the experimental conditions.

Table 3: Pharmacokinetic Properties of Key Xanthine Derivatives

| Compound | Bioavailability (%) | Half-life (hours) | Protein Binding (%) | Primary Metabolism |

| Caffeine | ~100 | 3 - 5 | 25 - 35 | Hepatic (CYP1A2) |

| Theophylline | > 95 | 7 - 9 | ~60 | Hepatic (CYP1A2) |

| Theobromine | ~100 | 6 - 10 | 20 - 30 | Hepatic |

| Pentoxifylline | 20 - 30 | 0.4 - 0.8 | 40 - 50 | Hepatic |

Data compiled from multiple sources. Values can vary based on individual patient factors.

Illuminating the Cellular Machinery: Signaling Pathways

To visualize the complex intracellular events triggered by xanthine derivatives, the following diagrams illustrate the key signaling pathways involved.

The Experimental Foundation: Key Methodologies

Our understanding of xanthine derivatives is built upon a foundation of rigorous experimental investigation. The following outlines the core methodologies used to characterize these compounds.

Adenosine Receptor Binding Assays

Objective: To determine the affinity of xanthine derivatives for specific adenosine receptor subtypes.

Principle: This is a competitive binding assay that measures the ability of a test compound (unlabeled xanthine derivative) to displace a radiolabeled ligand (e.g., [³H]CHA for A1 receptors, [³H]ZM241385 for A2A receptors) from its binding site on the receptor.

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the adenosine receptor subtype of interest are isolated from cultured cells or animal tissues.

-

Incubation: The membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), a measure of the affinity of the test compound for the receptor, is then calculated using the Cheng-Prusoff equation.

Phosphodiesterase Inhibition Assays

Objective: To determine the inhibitory potency of xanthine derivatives against different phosphodiesterase isozymes.

Principle: These assays measure the activity of a specific PDE isozyme in the presence and absence of a test compound. A common method involves a two-step enzymatic reaction.

Protocol Outline:

-

Enzyme Source: Recombinant human PDE isozymes are typically used.

-

Reaction Initiation: The PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of the xanthine derivative.

-

Conversion to 5'-Nucleotide: The product of the PDE reaction (AMP or GMP) is then converted to adenosine or guanosine by a 5'-nucleotidase.

-

Detection: The amount of adenosine or guanosine produced is quantified, often using high-performance liquid chromatography (HPLC) or by measuring the release of inorganic phosphate.

-

Data Analysis: The results are used to calculate the IC50 value of the test compound for the specific PDE isozyme.

Quantification of Xanthine Derivatives in Biological Fluids

Objective: To determine the pharmacokinetic profile of xanthine derivatives.

Principle: High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used method for the simultaneous quantification of caffeine, theophylline, theobromine, and their metabolites in plasma.[7][8]

Protocol Outline:

-

Sample Preparation: Plasma samples are subjected to protein precipitation, followed by solid-phase extraction to isolate the xanthine derivatives.[7]

-

Chromatographic Separation: The extracted analytes are injected into an HPLC system equipped with a suitable column (e.g., a C18 column) and separated using a specific mobile phase.[7][8]

-

Detection: The separated compounds are detected by a UV detector at a specific wavelength (typically around 270-280 nm).

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard.[8]

The Evolving Landscape of Synthesis and Drug Design

The journey from naturally occurring xanthines to a diverse array of synthetic derivatives has been driven by the desire to improve therapeutic efficacy and reduce side effects. The xanthine scaffold, a purine base composed of a pyrimidine ring fused to an imidazole ring, offers multiple sites for chemical modification.

Traube's Synthesis: A Classic Route

A foundational method for the synthesis of the xanthine core is the Traube purine synthesis. This versatile method typically involves the condensation of a 4,5-diaminopyrimidine with a one-carbon component, such as formic acid or a chloroformate, to form the imidazole ring.

Functionalization of the Xanthine Scaffold

Modern synthetic efforts have focused on the targeted modification of the xanthine structure to enhance selectivity for specific adenosine receptor subtypes or PDE isozymes. Key positions for substitution include:

-

N1 and N3 Positions: Alkyl substitutions at these positions, as seen in theophylline (1,3-dimethylxanthine), are crucial for both adenosine receptor affinity and PDE inhibitory activity.

-

N7 Position: Modifications at this position can influence the pharmacokinetic properties of the molecule.

-

C8 Position: The C8 position has been a major focus for the development of selective adenosine receptor antagonists. The introduction of bulky aromatic or heteroaromatic substituents at this position can significantly increase affinity and selectivity for specific receptor subtypes.

The ongoing exploration of the structure-activity relationships of xanthine derivatives continues to yield novel compounds with improved pharmacological profiles, paving the way for the next generation of therapies for respiratory, cardiovascular, and neurological disorders.

This in-depth guide provides a comprehensive overview of the discovery, mechanism, and analysis of xanthine derivatives. By understanding the historical context and the intricate molecular pharmacology of these compounds, researchers and clinicians can better appreciate their enduring role in medicine and continue to unlock their therapeutic potential.

References

- 1. Synthesis of theophylline derivatives and study of their activity as antagonists at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Aminophylline and theophylline derivatives as antagonists of neuronal depression by adenosine: a microiontophoretic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

8-Bromocaffeine as an Adenosine A2A Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 8-bromocaffeine, a xanthine derivative, and its role as an antagonist of the adenosine A2A receptor (A2AR). While caffeine itself is a well-known non-selective adenosine receptor antagonist, substitutions at the 8-position of the xanthine core can significantly alter affinity and selectivity for the different adenosine receptor subtypes. This document summarizes the available pharmacological data for 8-bromocaffeine, details relevant experimental protocols for its characterization, and visualizes the key signaling pathways involved in A2AR antagonism. The information presented is intended to support further research and drug development efforts targeting the adenosine A2A receptor.

Introduction

Adenosine is a ubiquitous neuromodulator that exerts its effects through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The adenosine A2A receptor is highly expressed in the basal ganglia, particularly in the striatum, where it plays a crucial role in modulating dopaminergic neurotransmission. Antagonism of the A2A receptor has emerged as a promising therapeutic strategy for a variety of neurological and non-neurological disorders, most notably Parkinson's disease.

Caffeine, the most widely consumed psychoactive substance, acts as a non-selective antagonist at both A1 and A2A receptors.[1] The development of selective A2A antagonists is a key objective in medicinal chemistry to minimize off-target effects associated with A1 receptor blockade, such as cardiovascular and renal effects. The substitution of different chemical moieties at the 8-position of the xanthine scaffold has been a productive strategy in developing potent and selective adenosine receptor antagonists. This guide focuses on 8-bromocaffeine, a derivative of caffeine, and its interaction with the A2A receptor.

Pharmacological Profile of 8-Bromocaffeine

For comparative purposes, the table below includes data for caffeine and other relevant 8-substituted xanthine analogs. This provides a context for where 8-bromocaffeine might be positioned in terms of its pharmacological profile.

Table 1: Comparative Binding Affinities (Ki) and Functional Antagonism (IC50) of Selected Xanthines at the Adenosine A2A Receptor

| Compound | A2A Receptor Ki (nM) | A2A Receptor IC50 (nM) | Reference |

| Caffeine | 23,000 | 40,000 | (Daly et al., 1986) |

| 8-Chlorocaffeine | 1,500 | - | (Jacobson et al., 1985) |

| 8-Phenyltheophylline | 230 | 300 | (Bruns et al., 1983) |

| 8-Bromocaffeine | Data Not Available | Data Not Available |

Note: The absence of specific data for 8-bromocaffeine highlights a gap in the current literature and underscores the need for direct experimental characterization.

Signaling Pathways

The adenosine A2A receptor is a Gs protein-coupled receptor. Its activation by adenosine initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). As an antagonist, 8-bromocaffeine would block this pathway.

Adenosine A2A Receptor Activation Signaling Pathway

Caption: Adenosine A2A receptor activation pathway.

Mechanism of 8-Bromocaffeine Antagonism

Caption: Competitive antagonism of the A2A receptor by 8-bromocaffeine.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize adenosine A2A receptor antagonists like 8-bromocaffeine.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Caption: Workflow for a radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human adenosine A2A receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Cell membrane preparation (typically 10-20 µg of protein).

-

A fixed concentration of a high-affinity A2A receptor radioligand (e.g., [3H]ZM241385, at a concentration near its Kd).

-

Increasing concentrations of 8-bromocaffeine (or other test compounds).

-

Assay buffer to reach the final volume.

-

-

For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known non-radioactive A2A antagonist (e.g., 10 µM ZM241385).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all measurements to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the 8-bromocaffeine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 8-bromocaffeine that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP, providing a measure of its functional potency (IC50).

Experimental Workflow:

Caption: Workflow for a cAMP functional assay.

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing the human adenosine A2A receptor.

-

Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium or buffer.

-

Add increasing concentrations of 8-bromocaffeine (or other antagonists) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of an A2A receptor agonist (e.g., NECA or CGS21680, typically at its EC80 concentration) to all wells (except for basal controls).

-

Incubate for a further period to allow for cAMP accumulation (e.g., 30-60 minutes). A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

-

-

cAMP Quantification:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Quantify the amount of cAMP in each well using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen assay.

-

-

Data Analysis:

-

Plot the measured cAMP levels as a function of the logarithm of the 8-bromocaffeine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of 8-bromocaffeine that inhibits 50% of the agonist-stimulated cAMP production.

-

Conclusion and Future Directions

8-bromocaffeine, as a derivative of caffeine, is a compound of interest for the modulation of the adenosine A2A receptor. While its precise pharmacological profile remains to be fully elucidated through dedicated experimental studies, the methodologies and conceptual frameworks presented in this guide provide a comprehensive roadmap for its characterization. Future research should focus on determining the Ki and IC50 values of 8-bromocaffeine at all four adenosine receptor subtypes to establish its potency and selectivity profile. Such data will be crucial in evaluating its potential as a pharmacological tool or as a lead compound for the development of novel A2A receptor-targeted therapeutics.

References

An In-depth Technical Guide to the Molecular Interactions of 8-Bromocaffeine and its Derivatives with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromocaffeine, a halogenated derivative of the widely consumed stimulant caffeine, serves as a pivotal scaffold in medicinal chemistry for the development of potent and selective ligands targeting a range of key proteins implicated in various physiological and pathological processes. While 8-bromocaffeine itself is primarily utilized as a versatile synthetic intermediate, its derivatives have demonstrated significant interactions with adenosine receptors and phosphodiesterases (PDEs), positioning them as promising candidates for therapeutic intervention in neurological disorders, inflammatory diseases, and cancer. This technical guide provides a comprehensive overview of the molecular interactions of 8-bromocaffeine's derivatives, details the experimental protocols for their characterization, and visualizes the associated signaling pathways. Although direct quantitative data for 8-bromocaffeine's binding affinity is not extensively available in public literature, this guide will focus on the well-documented activities of its derivatives, which underscore the strategic importance of the 8-bromo substitution.

Core Target Proteins and Molecular Interactions

The primary molecular targets for derivatives of 8-bromocaffeine are adenosine receptors and phosphodiesterase enzymes. The introduction of a bromine atom at the 8-position of the xanthine core provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of compounds with tailored affinities and selectivities.

Adenosine Receptors

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation. There are four subtypes: A1, A2A, A2B, and A3. Xanthine derivatives, including those synthesized from 8-bromocaffeine, are classic antagonists of these receptors. The structure-activity relationship (SAR) studies reveal that substitutions at the 8-position of the xanthine scaffold are critical for determining the affinity and selectivity for the different adenosine receptor subtypes.

Phosphodiesterases (PDEs)

Phosphodiesterases are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular signaling cascades. Inhibition of PDEs leads to an increase in the intracellular levels of these second messengers, which can have various therapeutic effects, including vasodilation, anti-inflammation, and bronchodilation. Xanthines are known non-selective PDE inhibitors, and derivatives of 8-bromocaffeine have been explored for their potential to selectively target specific PDE isoforms.

Quantitative Data on 8-Substituted Xanthine Derivatives

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of various 8-substituted xanthine derivatives, synthesized from 8-bromocaffeine, for adenosine receptor subtypes and phosphodiesterase isoforms. This data highlights the impact of different substitutions at the 8-position on target engagement.

| Compound Class | Specific Derivative | Target | Quantitative Data (Ki/IC50) | Reference |

| 8-Phenylxanthines | 8-Phenyltheophylline | A1 Adenosine Receptor | Potent Antagonist | [1] |

| 8-Substituted Xanthines | 1-Propyl-8-pyridazinyl-xanthine | A1 Adenosine Receptor | High Affinity & Selectivity | [2] |

| 8-Phenylxanthines | 1-Allyl-3-methyl-8-phenylxanthine | A2B Adenosine Receptor | Ki = 37 nM | [3] |

| 8-Cyclopentylxanthines | 8-Cyclopentyl-1,3-dipropylxanthine | A1 Adenosine Receptor | High Affinity | N/A |

Experimental Protocols

The characterization of the molecular interactions of 8-bromocaffeine derivatives with their target proteins involves a variety of in vitro and in silico techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Adenosine Receptors

This assay is the gold standard for determining the affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific adenosine receptor subtype.

Materials:

-

Membrane preparations from cells expressing the human adenosine receptor subtype of interest (e.g., A1, A2A).

-

Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).

-

Test compound (e.g., an 8-substituted caffeine derivative).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[4][5][6]

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.

Objective: To determine the IC50 value of a test compound for a specific PDE isoform.

Materials:

-

Recombinant human PDE enzyme (e.g., PDE5A1).

-

Substrate: cGMP or cAMP.

-

Test compound.

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA).

-

Detection reagents (e.g., Malachite Green-based phosphate detection kit or a fluorescence polarization-based assay kit).

-

A microplate reader.

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the PDE enzyme, and varying concentrations of the test compound.

-

Initiation: Start the enzymatic reaction by adding the substrate (cGMP or cAMP).

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., perchloric acid) or by adding the detection reagent.

-

Detection: Measure the amount of product formed (GMP or AMP) or the remaining substrate. For phosphate detection assays, the amount of inorganic phosphate released is quantified. For fluorescence polarization assays, the change in polarization of a fluorescently labeled substrate is measured.

-

Data Analysis: Plot the percentage of PDE activity against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[7][8]

Molecular Docking

This computational method predicts the binding mode and affinity of a ligand within the active site of a target protein.

Objective: To predict the binding conformation and estimate the binding energy of an 8-bromocaffeine derivative to its target protein.

Software:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).

-

Protein Data Bank (PDB) for the crystal structure of the target protein.

Procedure:

-

Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. Prepare the 3D structure of the ligand (8-bromocaffeine derivative) and minimize its energy.

-

Binding Site Definition: Define the binding pocket of the protein based on the co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: Run the docking algorithm to generate multiple possible binding poses of the ligand within the protein's active site.

-

Scoring and Analysis: Score the generated poses based on a scoring function that estimates the binding affinity. Analyze the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of 8-bromocaffeine derivatives.

References

- 1. The adenosine receptor antagonist, 8-phenyltheophylline, causes diuresis and saliuresis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 8. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

A Technical Guide to the In Situ Generation of Bromine for the Synthesis of 8-Bromocaffeine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 8-bromocaffeine, a key intermediate in the development of various pharmacologically active compounds, has traditionally relied on the use of elemental bromine, a hazardous and highly regulated reagent. This technical guide provides an in-depth overview of modern, safer, and more efficient methods for the synthesis of 8-bromocaffeine through the in situ generation of bromine. This approach avoids the direct handling of liquid bromine, leading to improved laboratory safety and greener chemical processes. This document details various in situ bromination techniques, including the use of hydrogen peroxide with bromide salts, Oxone® in conjunction with sodium bromide, and electrochemical methods. Detailed experimental protocols, comparative quantitative data, and mechanistic insights are provided to equip researchers and drug development professionals with the necessary knowledge to implement these advanced synthetic strategies.

Introduction

Caffeine, a ubiquitous xanthine alkaloid, serves as a versatile scaffold in medicinal chemistry. Modification at the C8 position of the purine ring has been a particularly fruitful strategy for the discovery of novel therapeutics, including adenosine receptor antagonists and phosphodiesterase inhibitors. 8-Bromocaffeine is a critical precursor for introducing a wide array of functional groups at this position.[1][2]

The classical synthesis of 8-bromocaffeine involves the direct electrophilic aromatic substitution using molecular bromine in a solvent such as glacial acetic acid.[3][4] However, the high toxicity, corrosivity, and volatility of elemental bromine pose significant safety and environmental challenges. To mitigate these risks, methods that generate the reactive brominating species in situ have gained prominence. These techniques offer a safer, more convenient, and often more efficient alternative to traditional bromination.

This guide explores the core principles and practical applications of in situ bromine generation for the synthesis of 8-bromocaffeine, providing a comprehensive resource for chemists in the pharmaceutical and life sciences sectors.

Methods for In Situ Bromine Generation

Several methodologies have been developed for the in situ generation of bromine for the bromination of caffeine. These methods typically involve the oxidation of a stable bromide salt, such as sodium bromide (NaBr) or hydrobromic acid (HBr), using a suitable oxidizing agent.

Hydrogen Peroxide and Bromide Salts

The oxidation of bromide ions by hydrogen peroxide (H₂O₂) is a widely adopted "green" method for in situ bromine generation. The reaction is typically carried out in an aqueous acidic medium. The generated bromine then reacts with caffeine to yield 8-bromocaffeine. This method has been reported to produce 8-bromocaffeine in high yields, with some sources claiming up to 85%.[3]

Reaction Scheme:

2 HBr + H₂O₂ → Br₂ + 2 H₂O

C₈H₁₀N₄O₂ + Br₂ → C₈H₉BrN₄O₂ + HBr

Oxone® and Sodium Bromide

Oxone®, a potassium triple salt (2KHSO₅·KHSO₄·K₂SO₄), is a stable, non-toxic, and versatile oxidizing agent. In combination with sodium bromide, it provides an effective system for the bromination of activated aromatic compounds. While specific protocols for caffeine are not extensively detailed in the literature, the general procedure for activated arenes can be adapted.

Reaction Principle:

The active component, potassium peroxymonosulfate (KHSO₅), oxidizes the bromide ions to bromine.

Electrochemical Synthesis

Electrochemical methods offer a reagent-free approach to oxidation. In the context of 8-bromocaffeine synthesis, a bromide salt is dissolved in the electrolyte with caffeine. Anodic oxidation of the bromide ions generates bromine at the electrode surface, which then reacts with the caffeine in the bulk solution. This method allows for precise control over the reaction rate and can minimize the formation of byproducts.

N-Bromosuccinimide (NBS)

While not strictly an in situ bromine generation method in the same vein as the oxidation of bromide salts, the use of N-bromosuccinimide (NBS) offers a safer alternative to liquid bromine. NBS is a solid brominating agent that is easier to handle. Recent studies have shown that the use of NBS in a biphasic system of dichloromethane and water can lead to a quantitative yield (>99%) of 8-bromocaffeine at room temperature.[1]

Quantitative Data Comparison

The choice of synthetic method often depends on factors such as yield, reaction conditions, safety, and cost. The following table summarizes the reported yields for various in situ bromination methods for the synthesis of 8-bromocaffeine.

| In Situ Bromination Method | Oxidizing Agent/Reagent | Solvent System | Reported Yield (%) | Reference |

| Hydrogen Peroxide/Hydrobromic Acid | 30% H₂O₂ / 40% HBr | Aqueous | 85 | [3] |

| N-Bromosuccinimide (NBS) | NBS | Dichloromethane/Water | >99 | [1] |

Note: Direct comparative studies under identical conditions are limited. The yields reported are from different sources and may not be directly comparable.

Experimental Protocols

Synthesis of 8-Bromocaffeine using Hydrogen Peroxide and Hydrobromic Acid

This protocol is adapted from a reported experimental procedure.[5]

Materials:

-

Caffeine (10 mmol)

-

40% Hydrobromic acid (11 mmol)

-

30% Hydrogen peroxide (11 mmol)

-

Water

-

Sodium thiosulfate (for quenching)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine caffeine (10 mmol) and 5 mL of water.

-

Add hydrobromic acid (11 mmol) to the suspension.

-

Heat the mixture to 50°C with vigorous stirring. Add a minimal amount of water until the caffeine is completely dissolved.

-

Slowly add hydrogen peroxide (11 mmol) dropwise over 10 minutes, maintaining the temperature at 50°C.

-

Continue stirring the reaction mixture at 50°C overnight.

-

Cool the mixture to room temperature.

-

Quench any excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

-

Cool the solution in an ice bath for 1 hour to precipitate the product.

-

Filter the white precipitate, wash with cold water, and dry under vacuum.

Synthesis of 8-Bromocaffeine using N-Bromosuccinimide (NBS)

This protocol is based on a high-yield procedure reported in the literature.[1]

Materials:

-

Caffeine

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Dissolve caffeine in a 1:1 (v/v) mixture of dichloromethane and water.

-

Add N-bromosuccinimide (1.1 equivalents) in portions to the biphasic mixture at room temperature with vigorous stirring.

-

Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion of the reaction, separate the organic layer.

-

Wash the organic layer with a saturated solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product.

Mechanistic Insights and Visualizations

The bromination of caffeine at the C8 position proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring of the caffeine molecule is electron-rich, making it susceptible to attack by an electrophile.

General Workflow for In Situ Bromination

The following diagram illustrates the general workflow for the synthesis of 8-bromocaffeine using in situ generated bromine.

Caption: General workflow for the in situ synthesis of 8-bromocaffeine.

Mechanism of Electrophilic Bromination of Caffeine

The following diagram details the mechanism of electrophilic attack of bromine on the C8 position of the caffeine molecule.

Caption: Mechanism of electrophilic bromination at the C8 position of caffeine.

Conclusion

The in situ generation of bromine for the synthesis of 8-bromocaffeine represents a significant advancement in terms of safety, efficiency, and environmental responsibility compared to traditional methods using elemental bromine. The hydrogen peroxide/bromide salt and N-bromosuccinimide methods, in particular, offer high yields and are readily implementable in a standard laboratory setting. Electrochemical synthesis presents a promising avenue for further development, potentially offering even greater control and sustainability. This guide provides the foundational knowledge and practical protocols for researchers to confidently employ these modern synthetic techniques in their drug discovery and development endeavors.

References

- 1. Design, synthesis, anticancer and in silico assessment of 8-caffeinyl-triazolylmethoxy hybrid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 8-Bromocaffeine - Wikipedia [en.wikipedia.org]

- 4. Arabian Journal of Chemistry - Home [arabjchem.org]

- 5. Sciencemadness Discussion Board - 8-Iodocaffeine synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

Methodological & Application

Application Notes and Protocols for 8-Bromocaffeine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromocaffeine, a derivative of the well-known methylxanthine caffeine, is a versatile compound utilized in cell culture experiments primarily for its radiosensitizing properties and as a precursor in the synthesis of various pharmacologically active molecules.[1] Like caffeine, its mechanisms of action are believed to involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. These actions can modulate critical cellular processes, including cell cycle progression, DNA repair, and apoptosis, making 8-bromocaffeine a valuable tool for cancer research and drug discovery.

These application notes provide a comprehensive overview and detailed protocols for the use of 8-bromocaffeine in a cell culture setting, intended to guide researchers in designing and executing robust experiments.

Molecular Mechanisms of Action

The primary molecular targets of 8-bromocaffeine are thought to be similar to those of caffeine, focusing on two main areas:

-

Adenosine Receptor Antagonism: 8-Bromocaffeine likely acts as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3). Adenosine signaling is implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and immunosuppression in the tumor microenvironment. By blocking these receptors, 8-bromocaffeine can interfere with these pathways.

-

Phosphodiesterase (PDE) Inhibition: Caffeine and its derivatives are known inhibitors of PDEs, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an accumulation of these second messengers, which can activate downstream signaling cascades, such as the PKA and EPAC pathways, influencing cell proliferation, differentiation, and apoptosis.

Signaling Pathway Perturbation

Based on the known effects of caffeine and related compounds, 8-bromocaffeine is anticipated to modulate the following key signaling pathways:

-

Cell Cycle Control: By inhibiting ATM/ATR kinases, caffeine can abrogate DNA damage checkpoints, leading to premature mitotic entry and enhanced cytotoxicity of DNA-damaging agents.

-

Apoptosis Induction: Activation of the PKA/GSK3β pathway and modulation of the BAX/Bcl-2 ratio can lead to the activation of caspases and induction of apoptosis.

-

Proliferation and Survival Pathways: 8-bromocaffeine may influence the PI3K/Akt/mTOR and MEK/ERK signaling pathways, which are central to cell growth, proliferation, and survival.

Data Presentation: Quantitative Effects of Caffeine (as a proxy for 8-Bromocaffeine)

Due to the limited availability of specific quantitative data for 8-bromocaffeine, the following tables summarize the effects of its parent compound, caffeine, on various cell lines. These values should be considered as a starting point for optimizing experiments with 8-bromocaffeine.

Table 1: Effects of Caffeine on Cell Viability and Proliferation

| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |

| U87MG (Glioblastoma) | 0.5 - 2 mM | 24 - 48 hours | Decreased cell viability, G0/G1 arrest | [2] |

| C6 (Glioblastoma) | 0.5 - 1 mM | 24 hours | Decreased cell viability, G0/G1 arrest | [2] |

| RT2 (Glioma) | 0.5 - 2 mM | 48 hours | Significant decrease in cell viability | |

| MDA-MB-231 (Breast Cancer) | 10 - 20 mM | 24 hours | Decreased cell viability, induction of apoptosis | [3][4] |

Table 2: Radiosensitizing Effects of Caffeine

| Cell Line | Caffeine Concentration | Radiation Dose | Effect |

| LM3 (Hepatocellular Carcinoma) | 2.5 mM | Dose-dependent | Decreased cell survival |

| Various Tumor Cell Lines | Not specified | Not specified | Inhibition of G2 checkpoint activation |

Experimental Protocols

Protocol 1: Assessment of 8-Bromocaffeine Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of 8-bromocaffeine on a selected cancer cell line.

Materials:

-

8-Bromocaffeine (powder)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Cancer cell line of interest (e.g., U87MG, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS, sterile)

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Stock Solution Preparation: Prepare a 100 mM stock solution of 8-bromocaffeine in sterile DMSO. Store at -20°C.

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of 8-bromocaffeine from the stock solution in complete medium to achieve final concentrations ranging from 0.1 mM to 10 mM (or as determined by preliminary experiments). Include a vehicle control (DMSO) and an untreated control.

-

Remove the medium from the wells and add 100 µL of the respective treatments.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate for at least 2 hours at room temperature in the dark.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Protocol 2: Radiosensitization Study using Colony Formation Assay

This protocol is designed to assess the ability of 8-bromocaffeine to sensitize cancer cells to ionizing radiation.

Materials:

-

8-Bromocaffeine

-

Cancer cell line

-

Complete cell culture medium

-

PBS

-

Trypsin-EDTA

-

6-well cell culture plates

-

Ionizing radiation source (e.g., X-ray irradiator)

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

-

Cell Seeding:

-

Seed a predetermined number of cells (e.g., 200-1000 cells/well, dependent on the cell line's plating efficiency and the radiation dose) into 6-well plates.

-

Allow cells to attach overnight.

-

-

Treatment and Irradiation:

-

Treat the cells with a non-toxic or minimally toxic concentration of 8-bromocaffeine (determined from the MTT assay) for a specified pre-incubation period (e.g., 4-24 hours).

-

Expose the cells to various doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

After irradiation, wash the cells with PBS and replace with fresh complete medium (with or without 8-bromocaffeine, depending on the experimental design).

-

-

Colony Formation:

-

Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.

-

-

Staining and Counting:

-

Wash the colonies with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain with crystal violet solution for 15-30 minutes.

-

Wash with water and air dry.

-

Count the number of colonies in each well.

-

-

Data Analysis:

-

Calculate the surviving fraction for each treatment group and plot the data to generate cell survival curves.

-

Determine the sensitizer enhancement ratio (SER) to quantify the radiosensitizing effect.

-

Mandatory Visualizations

Caption: 8-Bromocaffeine's role in radiosensitization.

Caption: 8-Bromocaffeine's dual mechanism of action.

Caption: Workflow for MTT-based cytotoxicity assay.

References

Application Notes and Protocols: 8-Bromocaffeine in Neuroscience Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the application of 8-bromocaffeine in neuroscience is currently limited. The primary established role of this compound is as a radiosensitizer in cancer therapy. The following application notes infer potential neuroscience applications based on its structural similarity to caffeine, a well-researched xanthine derivative. The provided quantitative data and experimental protocols are for caffeine and should serve as a reference for designing future studies with 8-bromocaffeine.

Introduction to 8-Bromocaffeine

8-Bromocaffeine is a derivative of caffeine, belonging to the xanthine class of compounds. It is synthesized through the electrophilic bromination of caffeine.[1] Its established application is as a radiosensitizer in the radiotherapy of tumors, including brain tumors, where it increases the sensitivity of tumor cells to radiation treatment.[1] The proposed mechanism for its radiosensitizing effect involves the inhibition of DNA repair processes following radiation-induced damage.

Given its structural similarity to caffeine, a potent central nervous system stimulant, 8-bromocaffeine is a compound of interest for potential applications in neuroscience. Caffeine's primary mechanisms of action in the brain are the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. It is plausible that 8-bromocaffeine shares these properties, which could translate to a range of effects on neuronal function and behavior.

Potential Mechanisms of Action in Neuroscience (Inferred from Caffeine)

The neurobiological effects of xanthines like caffeine are primarily attributed to two key mechanisms:

-

Adenosine Receptor Antagonism: Adenosine is an inhibitory neuromodulator in the brain. By binding to and blocking adenosine A1 and A2A receptors, caffeine reduces the inhibitory tone in the brain, leading to increased neuronal firing and the release of various neurotransmitters, including dopamine and glutamate. This action contributes to its stimulant effects.

-

Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP), a crucial second messenger in many signaling pathways. By inhibiting PDEs, caffeine can increase intracellular cAMP levels, leading to the activation of protein kinase A (PKA) and subsequent modulation of various cellular processes, including gene expression and synaptic plasticity.

Quantitative Data (Caffeine as a Reference)

The following tables summarize key quantitative data for caffeine, which can be used as a starting point for characterizing the pharmacological profile of 8-bromocaffeine.

Table 1: Caffeine Binding Affinity (Ki) for Adenosine Receptors

| Receptor Subtype | Ki (nM) | Species | Reference |

| Adenosine A1 | 12,000 - 40,000 | Rat Brain | Various |

| Adenosine A2A | 2,400 - 20,000 | Rat Brain | Various |

Table 2: Caffeine Inhibition of Phosphodiesterase (PDE) Activity

| PDE Isoform | IC50 (µM) | Tissue Source | Reference |

| Non-selective | ~100-1000 | Brain | Various |

Table 3: Behavioral Effects of Caffeine in Rodent Models

| Behavioral Test | Species | Dose Range | Observed Effect | Reference |

| Locomotor Activity | Mouse | 6.25–25 mg/kg (i.p.) | Increased activity | [2] |

| Locomotor Activity | Mouse | 100 mg/kg (i.p.) | Decreased activity | [2] |

| Morris Water Maze | Rat | 0.3-10 mg/kg (i.p.) | Improved memory retention | [3] |

| Conditioned Place Preference | Mouse | 5 mg/kg | Potentiation of cocaine-induced CPP | [4] |

Experimental Protocols (Caffeine as a Reference)

The following are detailed protocols for key experiments in neuroscience, using caffeine as the test compound. These can be adapted for the investigation of 8-bromocaffeine.

In Vivo Electrophysiology: Long-Term Potentiation (LTP) in the Hippocampus

Objective: To assess the effect of the test compound on synaptic plasticity, a cellular correlate of learning and memory.

Materials:

-

Stereotaxic apparatus for rats

-

Anesthesia (e.g., urethane)

-

Recording and stimulating electrodes

-

Amplifier and data acquisition system

-

Artificial cerebrospinal fluid (aCSF)

-

Caffeine solution (e.g., 1 g/L in drinking water for chronic studies, or prepared for acute administration)

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.

-

Electrode Implantation: Surgically implant a stimulating electrode in the perforant pathway and a recording electrode in the dentate gyrus of the hippocampus.

-

Baseline Recording: After a recovery period (for chronic implants), record baseline synaptic responses by delivering single electrical pulses to the perforant path every 30 seconds.

-

Compound Administration: Administer caffeine (or 8-bromocaffeine) via the desired route (e.g., intraperitoneal injection for acute studies). For chronic studies, animals can be administered the compound in their drinking water for a specified period (e.g., 3 weeks).[5]

-

LTP Induction: Deliver a high-frequency tetanus (e.g., 100 pulses at 100 Hz) to the perforant path to induce LTP.

-

Post-Tetanus Recording: Continue to record synaptic responses for at least 60 minutes after the tetanus to measure the potentiation of the synaptic response.

-

Data Analysis: Quantify the change in the slope of the excitatory postsynaptic potential (EPSP) or the amplitude of the population spike to determine the magnitude of LTP.

Behavioral Assessment: Morris Water Maze